molecular formula C18H12IN3O2 B11515699 10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11515699
M. Wt: 429.2 g/mol
InChI Key: UNQFRDFTKWZBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family This compound is characterized by the presence of an iodophenyl group at the 10th position, a methyl group at the 3rd position, and a pyrimidoquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione typically involves multi-component reactions. One common method involves the condensation of 6-amino-1,3-dimethyluracil with aryl aldehydes in the presence of dimedone and a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) under solvent-free conditions at 90°C . This method is advantageous due to its high yield, short reaction time, and compliance with green chemistry principles.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Diethyl azodicarboxylate (DAD) in sulfolane.

    Substitution: Various nucleophiles can be used to replace the iodine atom in the iodophenyl group.

Major Products Formed

    Oxidation: The major products formed include oxidized derivatives of the original compound.

    Substitution: The products depend on the nucleophile used in the substitution reaction.

Scientific Research Applications

10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as protein kinases by binding to their active sites, thereby blocking their activity and preventing downstream signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is unique due to the presence of the iodophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C18H12IN3O2

Molecular Weight

429.2 g/mol

IUPAC Name

10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C18H12IN3O2/c1-21-17(23)14-10-11-4-2-3-5-15(11)22(16(14)20-18(21)24)13-8-6-12(19)7-9-13/h2-10H,1H3

InChI Key

UNQFRDFTKWZBLV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC3=CC=CC=C3N(C2=NC1=O)C4=CC=C(C=C4)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.